

Application Notes and Protocols: CSRM617 Hydrochloride

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Compound of Interest

Compound Name:	CSRM617
CAS No.:	787504-88-5
Cat. No.:	B606822

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility and stability of **CSRM617** hydrochloride, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] The provided protocols are intended to serve as a guide for the handling and evaluation of this compound in a research setting.

Solubility

CSRM617 hydrochloride exhibits solubility in aqueous and organic solvents commonly used in preclinical research. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base form.[3]

Quantitative Solubility Data

The following table summarizes the known solubility of **CSRM617** hydrochloride in various solvents.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	58	198.84	Use of fresh DMSO is recommended as moisture absorption can reduce solubility. [1]
Water	14	47.99	
Ethanol	Insoluble	-	
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5	≥ 8.57	Forms a clear solution; suitable for in vivo studies.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5	≥ 8.57	Forms a clear solution; suitable for in vivo studies.
10% DMSO, 90% Corn Oil	≥ 2.5	≥ 8.57	Forms a clear solution; suitable for in vivo studies.

Experimental Protocol: Kinetic Solubility Assessment (Shake-Flask Method)

This protocol describes a general method for determining the kinetic solubility of **CSRM617** hydrochloride, which is suitable for early-stage drug discovery.

Objective: To determine the concentration of **CSRM617** hydrochloride in a saturated solution after a short incubation period.

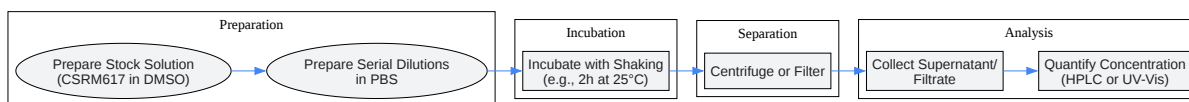
Materials:

- **CSRM617** hydrochloride

- Dimethyl sulfoxide (DMSO), high purity
- Phosphate-buffered saline (PBS), pH 7.4
- Microcentrifuge tubes or 96-well filter plates
- Shaker or orbital incubator
- UV-Vis spectrophotometer or HPLC system
- Analytical balance

Procedure:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **CSRM617** hydrochloride in DMSO (e.g., 10 mg/mL).
- **Serial Dilutions:** Add the DMSO stock solution to PBS in a series of dilutions to achieve a range of final compound concentrations.
- **Incubation:** Seal the tubes or plates and incubate at a controlled temperature (e.g., 25°C) with constant shaking for a defined period (e.g., 2 hours).
- **Separation of Undissolved Solid:**
 - **Centrifugation Method:** Centrifuge the samples at high speed to pellet any undissolved compound.
 - **Filtration Method:** Use a filter plate to separate the saturated solution from any precipitate.
- **Quantification:** Carefully collect the supernatant or filtrate and determine the concentration of dissolved **CSRM617** hydrochloride using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
- **Data Analysis:** The highest concentration at which the compound remains in solution is reported as the kinetic solubility.



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Fig. 1: Experimental workflow for kinetic solubility assessment.

Stability

The stability of **CSRM617** hydrochloride has been evaluated in both solid and solution forms. Adherence to recommended storage conditions is crucial to maintain the integrity of the compound.

Storage and Stability Data

The following table provides recommended storage conditions and observed stability for **CSRM617** hydrochloride.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	
In Solvent	-80°C	1 year	Aliquot stock solutions to prevent repeated freeze-thaw cycles.
In Solvent	-20°C	1 month	

Experimental Protocol: Long-Term Stability Study (ICH Guideline Based)

This protocol outlines a general procedure for assessing the long-term stability of **CSRM617** hydrochloride in solution, based on ICH guidelines.

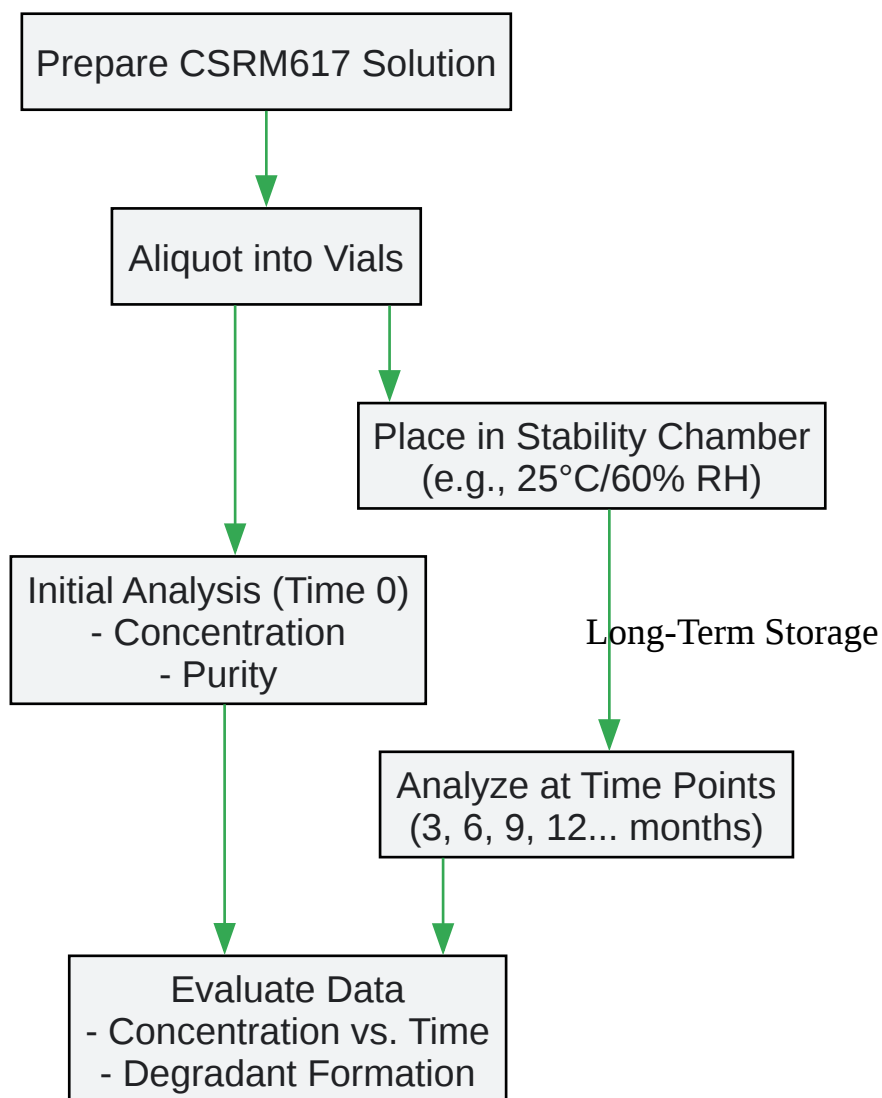
Objective: To evaluate the chemical stability of **CSRM617** hydrochloride in a specific solvent and storage condition over an extended period.

Materials:

- **CSRM617** hydrochloride
- Selected solvent (e.g., DMSO)
- Vials with inert caps
- Stability chambers set to desired temperature and humidity (e.g., 25°C/60% RH)
- HPLC system with a stability-indicating method

Procedure:

- **Sample Preparation:** Prepare a solution of **CSRM617** hydrochloride in the chosen solvent at a known concentration. Aliquot the solution into multiple vials.
- **Initial Analysis (Time 0):** Analyze a subset of the samples immediately to determine the initial concentration and purity. This serves as the baseline.
- **Storage:** Place the remaining vials in a stability chamber under long-term storage conditions (e.g., 25°C/60% RH).
- **Time-Point Analysis:** At specified time points (e.g., 3, 6, 9, 12, 18, 24, and 36 months), remove a vial from the chamber and analyze the contents.
- **Analytical Method:** Use a validated stability-indicating HPLC method to quantify the concentration of **CSRM617** hydrochloride and detect any degradation products.
- **Data Evaluation:** Compare the results at each time point to the initial data to assess any changes in concentration, purity, or the appearance of degradants.



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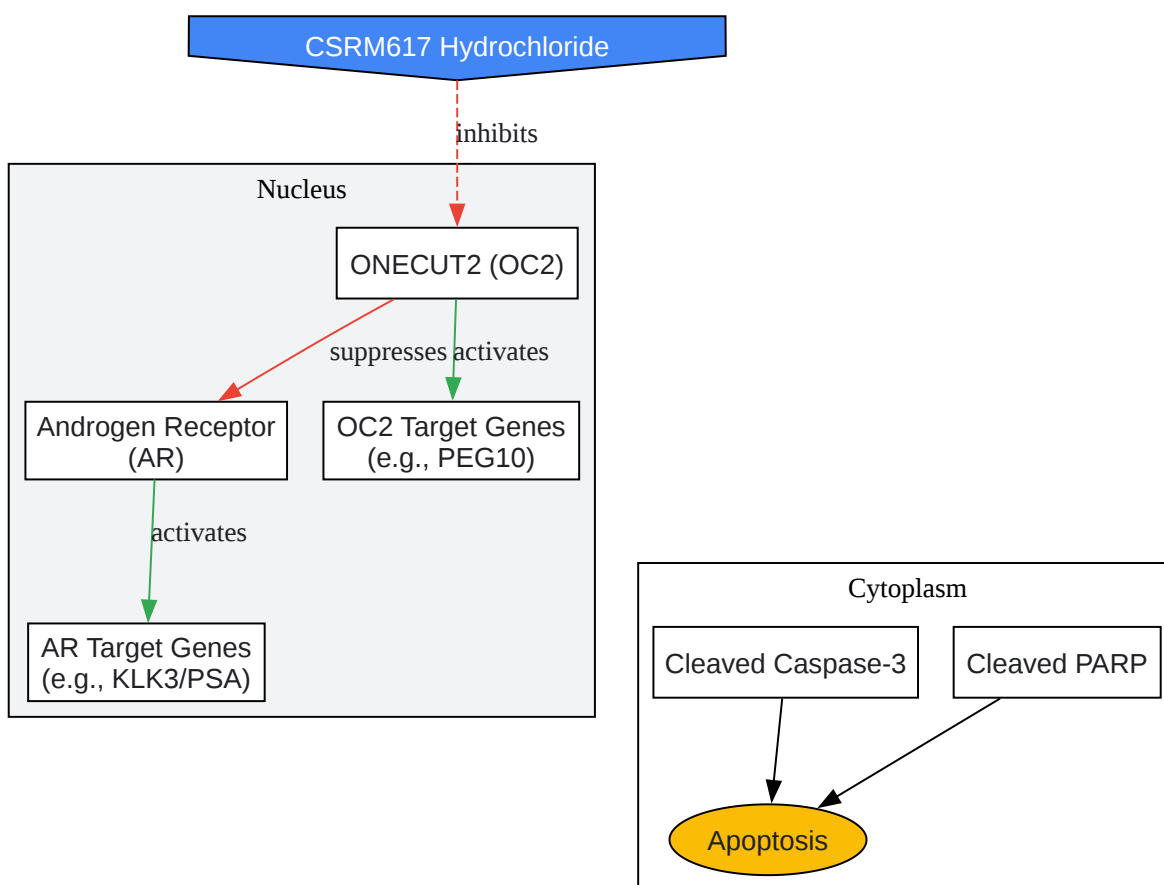
Fig. 2: Workflow for a long-term stability study.

Mechanism of Action and Signaling Pathway

CSRM617 hydrochloride is a selective inhibitor of ONECUT2 (OC2), a transcription factor identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC). OC2 acts as a survival factor in mCRPC models and suppresses the AR transcriptional program. By inhibiting OC2, **CSRM617** can induce apoptosis in prostate cancer cells.

The mechanism of action involves the direct binding of **CSRM617** to the OC2-HOX domain. This inhibition leads to a decrease in the expression of OC2 target genes, such as PEG10, and

an increase in the expression of markers for apoptosis, including cleaved Caspase-3 and PARP.



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Fig. 3: CSRM617 mechanism of action in prostate cancer.

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References

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